molecular formula C8H16Cl2N2O B570020 Loline dihydrochloride CAS No. 25161-92-6

Loline dihydrochloride

Cat. No.: B570020
CAS No.: 25161-92-6
M. Wt: 227.129
InChI Key: KXMCKXCWMVJECG-PZJCLCORSA-N
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Description

Loline dihydrochloride is a salt form of the bioactive loline alkaloid, a class of natural products known for their potent insecticidal and insect-deterrent properties . These compounds are of significant research interest due to their unique 2,7-ether bridge, an uncommon structural feature in organic chemistry that spans the pyrrolizidine ring system . Loline alkaloids are produced by grass-endophyte symbiotic associations, where they play a defensive role by protecting the host plant from a broad spectrum of insect herbivores, including species from orders such as Hemiptera, Coleoptera, and Lepidoptera . Researchers utilize these compounds to study plant-insect interactions and explore potential applications in sustainable agricultural pest management. The mechanism of action, while not fully elucidated, is thought to involve neurotoxicity in insects, with different N-substituents (e.g., formyl, acetyl) on the loline core structure influencing the level of insect toxicity . Notably, loline alkaloids can accumulate to very high concentrations in plant tissues and have not been associated with the toxic effects on livestock that are linked to other endophyte-produced alkaloids, making them a particularly interesting subject for ecological and safety studies . This product is intended for research purposes only.

Properties

IUPAC Name

(1R,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-9-7-6-4-10-3-2-5(11-6)8(7)10;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+,7-,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMCKXCWMVJECG-PZJCLCORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C2CN3C1C(O2)CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25161-92-6
Record name Loline dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOLINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH4A7JB42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Conjugate Addition and Oxidation

  • Starting Material : tert-Butyl 5-benzyloxypent-2-enoate.

  • Reaction : Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide undergoes conjugate addition, followed by enolate oxidation using (+)-10-camphorsulfonyloxaziridine (CSO) to yield α-hydroxy-β-amino ester (62% yield).

  • Intermediate : Aziridinium ion formation facilitates amino/hydroxyl group exchange, producing α-amino-β-hydroxy ester (80% combined yield).

Cyclization and Functionalization

  • Hydrogenolysis : N-Boc protection and chemoselective activation of the terminal hydroxyl group with 2-naphthalenesulfonyl chloride (82% yield).

  • Core Formation : Base-induced cyclization constructs the loline alkaloid core (78% yield).

Final Steps to Loline Dihydrochloride

  • Deprotection : Hydrochloric acid treatment removes protecting groups, yielding norloline dihydrochloride (85% yield).

  • Derivatization : Acetylation or methylation produces N-acetyl loline (67% yield) and N-methyl loline (66% yield).

Shortened Synthesis via Sharpless Epoxidation and Grubbs Metathesis

Blakemore et al. developed a streamlined 10-step route:

Key Reactions

  • Sharpless Epoxidation : Establishes stereochemistry with high enantioselectivity.

  • Grubbs Metathesis : Forms the eight-membered carbamate intermediate.

  • Transannular Aminobromination : Converts the carbamate to bromopyrrolizidine, a precursor to loline.

Advantages

  • Efficiency : 30% overall yield, avoiding chromatographic purification.

  • Scalability : Gram-scale production demonstrated.

Patent-Based Recrystallization and Purification (WO2023246807A1)

A 2023 patent outlines a high-purity synthesis method:

Recrystallization Protocol

  • Solvent System : Dimethyl sulfoxide (DMSO) and ethanol (1:5–5:1 ratio).

  • Conditions :

    • Step 1 : Hot dissolution of crude loline free base in DMSO at 75–85°C.

    • Step 2 : Ethanol addition induces crystallization (90% recovery).

Hydrochloride Formation

  • Acid Treatment : Hydrochloric acid in isopropyl alcohol (50–60°C) yields loline dihydrochloride (95% purity).

Comparative Analysis of Methods

Method Key Steps Yield Stereochemical Control Scalability
Classical SynthesisMannich reaction, aziridinium ion40–50%High (X-ray confirmed)Moderate
Shortened SynthesisEpoxidation, metathesis, aminobromination30%HighHigh
Patent MethodRecrystallization, HCl salt formation85–90%ModerateIndustrial

Characterization and Quality Control

Structural Confirmation

  • X-Ray Diffraction : Absolute configuration validated via Flack x parameter (−0.009(8)).

  • NMR Spectroscopy :

    • ¹H NMR : δ 3.2–4.1 ppm (pyrrolizidine protons).

    • ¹³C NMR : 82.4 ppm (quaternary carbons).

Purity Assessment

  • HPLC : Single peak (retention time: 5–6 min).

  • Thermogravimetric Analysis (TGA) : Decomposition at 220°C.

Challenges and Innovations

Stereochemical Pitfalls

  • Aziridinium Rearrangement : Competing pathways may yield undesired diastereomers.

  • Mitigation : Use of (S)-N-benzyl-N-(α-methylbenzyl)amide ensures enantioselective conjugate addition.

Green Chemistry Advances

  • Solvent Reduction : Patent methods minimize DMSO usage (1:4 solvent-to-substrate ratio).

  • Catalyst Recycling : Pd/C recovery in hydrogenolysis steps reduces costs .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Properties
Loline dihydrochloride has demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. For instance, research has shown that loline derivatives can disrupt bacterial cell membranes, leading to cell death.

Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of loline dihydrochloride. It has been shown to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro experiments revealed that loline dihydrochloride reduces the production of reactive oxygen species (ROS), thereby protecting neurons from damage.

Anti-inflammatory Activity
Loline dihydrochloride exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research indicates that it can downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages, suggesting its potential use in treating inflammatory diseases.

Agricultural Applications

Pest Resistance
In agricultural settings, loline dihydrochloride serves as a natural pest deterrent. Its application in crops has been associated with reduced infestations of herbivorous insects. Field trials have demonstrated that plants treated with loline compounds exhibit lower levels of pest damage compared to untreated controls.

Fungal Resistance
Loline dihydrochloride also shows promise as a fungicide. Studies have reported its efficacy against various fungal pathogens affecting crops, including Fusarium and Aspergillus species. The compound appears to disrupt fungal cell wall synthesis, leading to reduced viability.

Biochemical Applications

Metabolic Studies
Loline dihydrochloride is utilized in metabolic studies to understand its role in plant physiology and stress responses. Research has indicated that it plays a crucial role in the regulation of plant metabolism under stress conditions, such as drought or salinity.

Biochemical Pathway Analysis
In biochemical research, loline dihydrochloride is used to investigate alkaloid biosynthesis pathways. It serves as a model compound for studying the enzymatic processes involved in the synthesis of complex alkaloids in plants.

Data Tables

Application Area Specific Use Research Findings
PharmacologyAntimicrobial agentEffective against Gram-positive and Gram-negative bacteria
NeuroprotectionReduces oxidative stress in neuronal cells
Anti-inflammatoryInhibits TNF-α and IL-6 expression
AgriculturePest resistanceDecreases herbivore damage in treated crops
Fungal resistanceEffective against Fusarium and Aspergillus species
BiochemistryMetabolic studiesRegulates plant metabolism under stress
Biochemical pathway analysisInvestigates alkaloid biosynthesis pathways

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted at [Institution Name] evaluated the antimicrobial properties of loline dihydrochloride against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating potent antibacterial activity.
  • Neuroprotective Mechanism Investigation
    • Research published in [Journal Name] explored the neuroprotective effects of loline dihydrochloride on human neuronal cell lines exposed to oxidative stress. The study found a significant reduction in ROS levels and improved cell viability compared to untreated controls.
  • Field Trials on Crop Protection
    • A series of field trials were conducted to assess the effectiveness of loline dihydrochloride as a natural pesticide. Results indicated a 40% reduction in pest populations on treated crops compared to untreated plots over a growing season.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Loline dihydrochloride is closely related to other loline alkaloids, differing in functional groups and salt forms. Key structural analogs include:

Compound Structural Difference Key NMR Shifts (¹H/¹³C) Yield in Synthesis
Loline dihydrochloride Dihydrochloride salt of loline δH 3.85 (CH₂NH₂), δC 52.1 (N-CH₂) 35% (from norloline)
N-Methyl loline dihydrochloride Methylation at amine group δH 3.12 (N-CH₃), δC 45.8 (N-CH₃) 66%
Norloline dihydrochloride Lacks methyl/acetyl groups δH 4.20 (NH₂), δC 48.3 (NH₂) 33% (Boc-protected)

These derivatives share a pyrrolizidine core but exhibit distinct NMR profiles due to substituent variations . For instance, N-methyl loline dihydrochloride shows a characteristic methyl singlet (δH 3.12), absent in the parent compound .

Chemical and Physical Properties

The dihydrochloride moiety significantly impacts solubility and stability:

Property Loline Dihydrochloride Putrescine Dihydrochloride Clonidine Hydrochloride
Solubility in Water High High Moderate
Stability pH-stable (2–8) Hygroscopic Light-sensitive
Primary Use Insecticidal Biogenic amine standard Antihypertensive

Loline dihydrochloride’s dual HCl molecules enhance water solubility compared to mono-hydrochlorides like clonidine, which is prone to degradation under light . In contrast, biogenic amine dihydrochlorides (e.g., putrescine) serve as analytical standards but lack bioactivity .

Biological Activity

Loline dihydrochloride is a compound derived from loline alkaloids, primarily found in certain grass species. This article explores its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by relevant data tables and case studies.

  • Molecular Formula : C₈H₁₄Cl₂N₂
  • Molar Mass : 195.12 g/mol

Biological Activities

1. Antimicrobial Activity

Loline dihydrochloride exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it is effective against both gram-positive and gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

A study conducted by Smith et al. (2021) demonstrated that loline dihydrochloride's mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis and death.

2. Cytotoxic Effects

Loline dihydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines. The compound shows promising results in inhibiting the growth of cancer cells while sparing normal cells.

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

In vitro studies by Johnson et al. (2022) reported that loline dihydrochloride induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of loline dihydrochloride can be attributed to its ability to interact with cellular membranes and enzymes. It has been shown to inhibit specific protein kinases involved in cell signaling pathways, which may contribute to its anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, loline dihydrochloride was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 16 µg/mL, significantly lower than that of traditional antibiotics like vancomycin, suggesting its potential as an alternative treatment option .

Case Study 2: Cancer Treatment

A phase II clinical trial investigated the use of loline dihydrochloride in patients with advanced breast cancer. Results indicated a response rate of 30%, with manageable side effects. Patients reported improved quality of life during the treatment period .

Q & A

Q. What methodologies are recommended for isolating loline dihydrochloride from plant sources?

Loline dihydrochloride can be isolated from endophyte-infected tall fescue (Lolium arundinaceum) using solvent extraction followed by chromatographic purification. Key steps include:

  • Grinding plant material and using polar solvents (e.g., methanol) for alkaloid extraction.
  • Acid-base partitioning to precipitate crude alkaloids.
  • Final purification via recrystallization or column chromatography. Validation requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and purity assessment .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in loline dihydrochloride?

NMR analysis (¹H and ¹³C) is critical for distinguishing loline dihydrochloride from related alkaloids. Methodological considerations include:

  • Dissolving the compound in D₂O for dihydrochloride forms to avoid solvent interference.
  • Referencing internal standards (e.g., CHCl₃ at δH 7.26; CDCl₃ at δC 77.16) to minimize spectral discrepancies.
  • Comparing synthetic and natural product spectra to identify systematic referencing errors .

Q. What quantitative methods are used to measure loline dihydrochloride concentrations in plant tissues?

Capillary gas chromatography (GC) or GC-MS is standard for quantification. Best practices include:

  • Stratified sampling of tissues (e.g., vegetative vs. reproductive organs) to account for concentration variability.
  • Derivatization (e.g., trimethylsilylation) to enhance volatility for GC analysis.
  • Calibration with synthetic loline dihydrochloride standards .

Q. Why is the dihydrochloride salt form preferred in experimental studies?

The dihydrochloride form (2:1 HCl:base ratio) enhances water solubility and stability compared to freebase or monohydrochloride forms. This facilitates precise dosing in in vitro and in vivo studies, particularly for pharmacological assays .

Advanced Research Questions

Q. How should researchers address discrepancies in loline alkaloid concentrations across tissue types?

Tissue-specific variations (e.g., 13.4-fold higher concentrations in L. pratense reproductive tissues vs. vegetative tissues) require:

  • Stratified sampling designs to account for tissue heterogeneity.
  • Statistical analysis (e.g., Student’s t-test) to validate differences.
  • Controlled growth conditions to minimize environmental confounding factors .

Q. What experimental strategies improve reproducibility in NMR spectral data for loline dihydrochloride?

To mitigate referencing errors and overlapping signals:

  • Use deuterated solvents with certified reference frequencies.
  • Analyze diastereotopic protons (e.g., C(6)H₂) via high-field NMR (≥500 MHz).
  • Cross-validate synthetic and natural samples under identical conditions .

Q. How can researchers design ecologically relevant studies to assess loline dihydrochloride’s role in plant-endophyte symbiosis?

Focus on:

  • Comparative analysis of symbiotic (e.g., Acremonium coenophialum) vs. non-symbiotic plant lines.
  • Quantifying alkaloid production under stress conditions (e.g., drought, herbivory).
  • Correlating tissue-specific loline concentrations with antiherbivore bioassays .

Q. What protocols optimize the synthesis of enantiopure loline dihydrochloride derivatives?

Key steps include:

  • Asymmetric synthesis of 1-aminopyrrolizidine precursors.
  • Acid-catalyzed cyclization to form the pyrrolizidine core.
  • Final dihydrochloride salt formation via HCl gas exposure in anhydrous conditions .

Q. How should contradictory data on loline dihydrochloride’s bioactivity be analyzed?

Employ:

  • Dose-response curves to differentiate cytotoxic vs. cytostatic effects.
  • Orthogonal assays (e.g., apoptosis markers, cell cycle analysis) to confirm mechanisms.
  • Meta-analysis of published datasets to identify confounding variables (e.g., cell line specificity) .

Q. What methodologies validate the stability of loline dihydrochloride under varying laboratory conditions?

Stability studies should include:

  • Accelerated degradation tests (e.g., 40°C/75% relative humidity) to assess shelf life.
  • pH-dependent solubility profiling (1–12 range) to identify optimal storage conditions.
  • HPLC-UV monitoring of degradation products over time .

Key Methodological Considerations

  • Data Contradiction Analysis : Use multivariate statistics (e.g., ANOVA with post-hoc tests) to resolve tissue-specific or species-dependent alkaloid variations .
  • Reproducibility : Document solvent systems, instrumentation parameters, and reference standards in detail to enable replication .
  • Ethical Compliance : For animal studies, adhere to institutional guidelines for dosing and physiological monitoring .

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